N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
N-(4-Methoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a heterocyclic compound featuring a pyrazoloquinoline core substituted with a 4-methoxyphenyl carboxamide group at position 8 and a 4-methylphenyl group at position 2. The methoxy and methyl substituents on the aromatic rings are critical for modulating electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-15-3-8-18(9-4-15)29-25(31)21-14-26-22-12-5-16(13-20(22)23(21)28-29)24(30)27-17-6-10-19(32-2)11-7-17/h3-14,28H,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSROUQMCNHIALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-chlorobenzoic acid with an appropriate amine, such as 3-methoxybenzylamine, under acidic conditions to form the corresponding benzamide.
Introduction of the Sulfonyl Group: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the benzamide intermediate with diethylamine and a sulfonyl chloride reagent under basic conditions.
Final Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The C8 carboxamide undergoes hydrolysis under acidic or alkaline conditions to form a carboxylic acid derivative. This reaction is critical for modifying solubility or introducing reactive handles for further conjugation.
| Reaction Type | Reagents/Conditions | Product | Yield* | Reference Model |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (110°C, 12 hr) | 3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxylic acid | 65–78% | Similar carboxamide hydrolysis in pyrazoloquinolines |
| Alkaline Hydrolysis | 4M NaOH, ethanol, 80°C, 8 hr | Sodium salt of carboxylic acid | 72–85% | Evitachem protocols for carboxamide cleavage |
*Yields inferred from structurally analogous compounds.
Electrophilic Aromatic Substitution
The electron-rich quinoline and pyrazole rings participate in electrophilic substitution, particularly at positions activated by methoxy and methyl groups.
| Reaction Type | Reagents/Conditions | Position Modified | Key Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C5 or C6 of quinoline | Nitro-substituted derivative |
| Sulfonation | Fuming H₂SO₄, 50°C | C7 of quinoline | Sulfonic acid derivative |
These reactions are predicted based on the reactivity of fused heterocycles in pyrazoloquinolines .
Oxidation of the Methylphenyl Group
The 4-methylphenyl substituent at C2 can be oxidized to a carboxylic acid under strong oxidizing conditions:
| Reagents | Conditions | Product |
|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 6 hr | 2-(4-carboxyphenyl)-substituted derivative |
| CrO₃/AcOH | Reflux, 8 hr | Same as above |
Oxidation pathways are consistent with transformations observed in alkyl-substituted aryl systems.
Reduction of the Pyrazoloquinoline Core
Selective reduction of the 3-oxo group may occur under catalytic hydrogenation:
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, 25°C, 24 hr | 3-Hydroxy derivative |
| NaBH₄/NiCl₂ | Methanol, 0°C, 2 hr | Partial reduction to 3-alcohol |
Reduction outcomes depend on steric hindrance from substituents .
Functionalization via Cross-Coupling
| Reaction | Reagents | Target Position |
|---|---|---|
| Suzuki-Miyaura | Requires halogenation first (e.g., Br₂/Fe) | C5 or C6 of quinoline |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, aryl amine | C8 carboxamide nitrogen |
These methods are speculative but align with strategies for functionalizing nitrogen-rich heterocycles .
Cyclization and Ring Expansion
Under high-temperature conditions, the pyrazoloquinoline core may undergo rearrangements:
| Reagents | Conditions | Product |
|---|---|---|
| Polyphosphoric acid (PPA) | 150°C, 3 hr | Expanded benzodiazepine analog |
| Ac₂O/HClO₄ | Reflux, 12 hr | Acetylated fused-ring system |
Such transformations are observed in thermally activated quinoline derivatives .
Interaction with Biological Nucleophiles
The carboxamide and methoxy groups facilitate non-covalent interactions with enzymes, as demonstrated in related pyrazoloquinolines:
| Target | Interaction Type | Biological Activity* |
|---|---|---|
| Topoisomerase II | Hydrogen bonding with carboxamide | Anticancer activity |
| COX-2 | π-Stacking with methoxyphenyl | Anti-inflammatory effects |
*Activities extrapolated from structurally similar compounds.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves several steps that typically include the reaction of appropriate phenyl derivatives with pyrazoloquinoline intermediates. The final product can be characterized using various spectroscopic methods such as IR spectroscopy, NMR spectroscopy (both and ), and high-resolution mass spectrometry (HR-MS). The compound's molecular formula is , and it features a complex structure that includes multiple aromatic rings and a carboxamide functional group .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted the compound's ability to induce apoptosis in human breast cancer cells by activating specific apoptotic pathways .
Anti-inflammatory Properties
In addition to anticancer effects, this compound has shown promise as an anti-inflammatory agent. Its structural components allow it to modulate inflammatory pathways effectively. In vitro studies have reported a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary findings indicate that it exhibits activity against a range of bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.
- Inflammatory Models : In animal models of inflammation induced by lipopolysaccharides (LPS), administration of the compound led to a marked reduction in swelling and pain responses.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at low concentrations.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and sulfonyl groups may play a role in binding to active sites, while the methoxybenzyl group can influence the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features:
- Core Structure: Pyrazolo[4,3-c]quinoline (target) vs. pyrazolo[4,3-c]pyridine (e.g., CAS 923175-15-9) or pyrimido[2,1-b]quinazoline (e.g., ).
- Substituents :
- Position 2 : 4-Methylphenyl (target) vs. phenyl (CAS 923175-15-9) or chlorophenyl (). Methyl groups improve lipophilicity, while halogens (e.g., Cl) may alter binding specificity.
- Position 8 : 4-Methoxyphenyl carboxamide (target) vs. cycloheptyl (CAS 923226-49-7) or 3-methylphenyl (CAS 923216-25-5). Methoxy groups enhance electron density and hydrogen-bonding capacity compared to alkyl substituents .
Table 1: Substituent Comparison of Selected Analogs
Physicochemical Data:
- Melting Point: While direct data for the target compound is unavailable, analogs like N-methyl-N-(2-methyl-4-nitrophenethyl)-4-oxo-quinoline-2-carboxamide () exhibit mp = 127–128°C. Methoxy groups may lower mp due to reduced crystallinity compared to nitro derivatives .
- Spectroscopic Signatures :
Biological Activity
The compound N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazoloquinoline family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties as evidenced by recent research findings.
Synthesis and Structural Characterization
The synthesis of This compound involves several steps that typically include the formation of the pyrazoloquinoline core and subsequent functionalization. The compound's structure has been confirmed using various spectroscopic techniques including IR, NMR, and mass spectrometry. Notably, the presence of intramolecular hydrogen bonds and specific dihedral angles between phenyl rings have been characterized in the synthesized compound .
Table 1: Key Spectroscopic Data
| Spectroscopic Technique | Key Findings |
|---|---|
| IR | NH at 3381 cm⁻¹; C=O at 1680 cm⁻¹ |
| 1H-NMR | Signals indicating aromatic protons |
| Mass Spectrometry | Pseudo-molecular peaks consistent with C24H21NO4 |
Anticancer Activity
Research indicates that derivatives of pyrazoloquinoline exhibit significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation with IC50 values often in the micromolar range .
Case Study: Anticancer Efficacy
A study evaluating a series of pyrazolo[4,3-c]quinoline derivatives found that certain modifications to the structure significantly enhanced anticancer activity against breast cancer cell lines (MDA-MB-468) and renal cancer (A498). These compounds exhibited selective cytotoxicity compared to normal cells, suggesting a targeted mechanism of action .
Anti-inflammatory Activity
The anti-inflammatory potential of This compound has also been investigated. It has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism involves downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that derivatives demonstrate varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to standard antibiotics .
Table 2: Biological Activities Summary
Q & A
Q. Table 1: Yield Optimization Strategies
| Condition | Typical Yield Range | Improved Yield Approach | Reference |
|---|---|---|---|
| EDC/HOBt in THF | 50–60% | DCC/DMAP in DMF | |
| Room temperature | 45% | 0–5°C with slow addition |
Advanced: How to resolve discrepancies between computational and experimental NMR data?
Answer:
Discrepancies often arise from:
- Tautomerism : The pyrazoloquinoline core may exist in keto-enol forms. Use variable-temperature NMR to identify dominant tautomers .
- Impurity Peaks : Compare HPLC purity (>95%) with NMR integration; repurify if mismatched .
- DFT Calculations : Optimize molecular geometry using Gaussian at the B3LYP/6-31G* level to predict chemical shifts .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups at the 4-methylphenyl position to modulate lipophilicity .
- Bioisosteric Replacement : Replace the methoxyphenyl group with thiophene or pyridine rings to enhance metabolic stability .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., carboxamide’s NH group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
